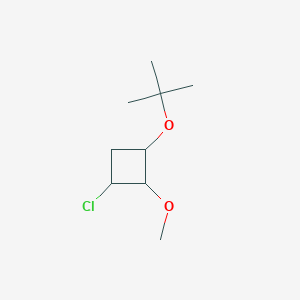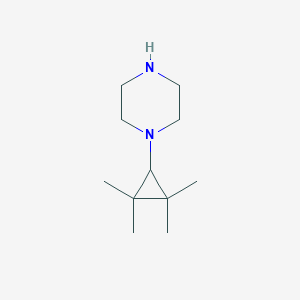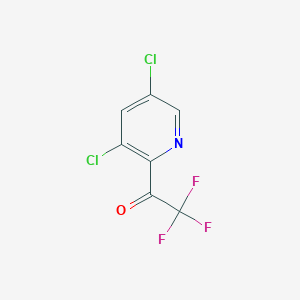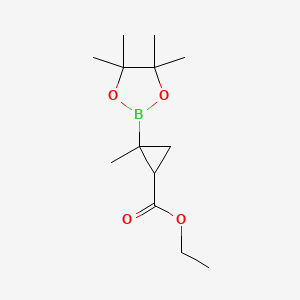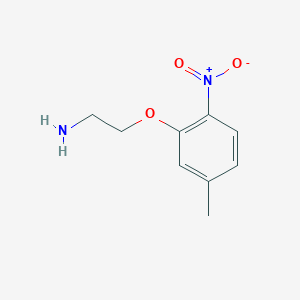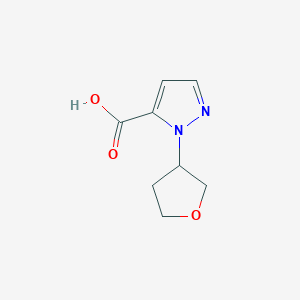
2,4-Dimethyl-1h-pyrrol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1h-pyrrol-3-ol: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes The presence of two methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dimethyl-1h-pyrrol-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst like iron (III) chloride can yield pyrrole derivatives . Another method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids followed by acid-mediated cyclization .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
2,4-Dimethyl-1h-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base or acid catalyst.
Major Products:
The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and saturated pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry:
2,4-Dimethyl-1h-pyrrol-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural product analogs .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential pharmacological activities. Pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1h-pyrrol-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methyl groups can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound without any substituents.
2,5-Dimethylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions.
3-Hydroxypyrrole: Pyrrole with a hydroxyl group at the 3 position.
Uniqueness:
2,4-Dimethyl-1h-pyrrol-3-ol is unique due to the specific positioning of its substituents. The combination of methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and enhances its utility in various applications .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
2,4-dimethyl-1H-pyrrol-3-ol |
InChI |
InChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3 |
Clé InChI |
UAXUNQXFKSUFJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)


![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
